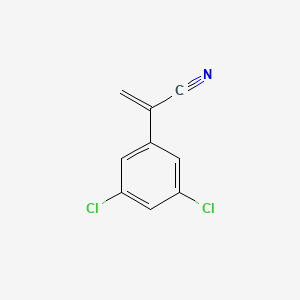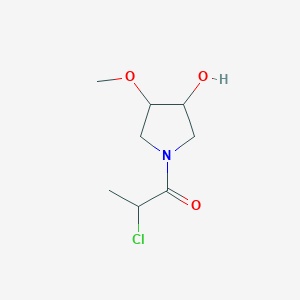
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one
Übersicht
Beschreibung
2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one (2-C1-3-HO-4-MeO-Pyrrolidin-1-yl) is an organic compound that has a wide range of applications in organic chemistry and biochemistry. It is a versatile reagent used in the synthesis of various compounds, such as pharmaceuticals, agrochemicals, and polymers. It has also been used in the synthesis of certain drugs, such as antifungal agents, anti-inflammatory agents, and anticoagulants. In addition, it has been used in the synthesis of various other compounds, such as surfactants, dyes, and catalysts.
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
The synthesis of ionic liquid-based Ru(II)–phosphinite compounds showcases the utility of related chloro- and hydroxy-substituted propanones in catalysis, particularly in the transfer hydrogenation of ketones. These compounds serve as efficient catalysts, achieving high conversions of ketones to corresponding alcohols, demonstrating the potential of structurally similar molecules in facilitating chemical reactions with excellent efficiency (Aydemir et al., 2014).
Antimicrobial Screening
Research into the synthesis and antimicrobial activity of various derivatives, including those structurally related to 2-Chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one, highlights their potential use in combating microbial infections. Novel compounds synthesized from related precursors exhibited significant antimicrobial properties, pointing to the potential of these molecules in developing new antimicrobial agents (Nagamani et al., 2018).
As Intermediates for Biologically Active Compounds
The preparation of (3-alkoxymethyl-4-hydroxyphenyl)propan-1-ones demonstrates the role of similar molecules as intermediates in the synthesis of biologically active compounds. These intermediates have been explored for their antimicrobial and antioxidant activities, providing a foundation for the development of beta blockers and other pharmacologically relevant substances (Čižmáriková et al., 2020).
Synthesis of Adhesive Polymers
The synthesis of monomers for adhesive polymers, such as 1,3-Bis(methacrylamido)propane-2-yl dihydrogen phosphate, illustrates the utility of related compounds in polymer chemistry. These monomers, derived from structurally akin molecules, exhibit improved hydrolytic stability and are used in the formation of cross-linked products with potential applications in dental adhesives and coatings (Moszner et al., 2006).
Eigenschaften
IUPAC Name |
2-chloro-1-(3-hydroxy-4-methoxypyrrolidin-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14ClNO3/c1-5(9)8(12)10-3-6(11)7(4-10)13-2/h5-7,11H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDRLIINWLUWPMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N1CC(C(C1)OC)O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



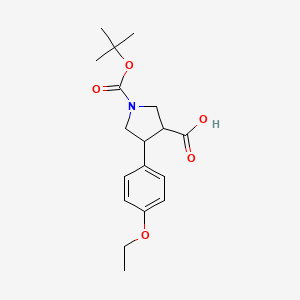
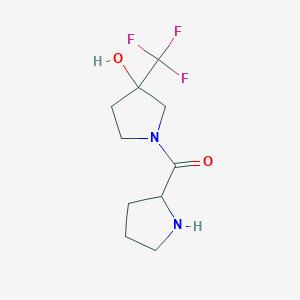

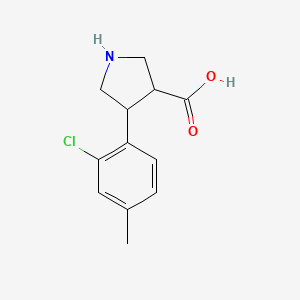

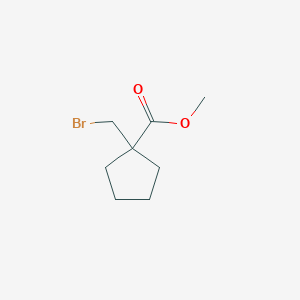

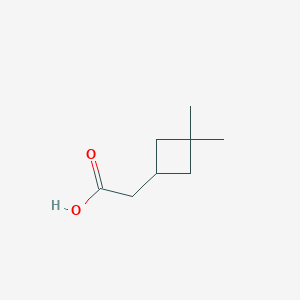
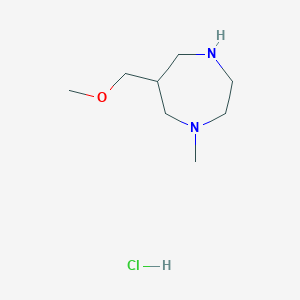
![2-[2-Bromo-4-cyano-3-(trifluoromethyl)phenyl]acetic acid](/img/structure/B1477982.png)


